1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride
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Overview
Description
1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a trifluoroethyl group attached to a triazole ring, which is further connected to a methanamine group, forming a hydrochloride salt. The presence of the trifluoroethyl group imparts distinct chemical and physical properties, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, where a suitable trifluoroethylating agent reacts with the triazole ring.
Formation of Methanamine Group: The methanamine group is introduced through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under various conditions (e.g., solvent, temperature, catalyst).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
2,2,2-Trifluoroethylamine: Shares the trifluoroethyl group but lacks the triazole ring.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Contains similar fluorinated groups but has a different core structure.
Bis(2,2,2-trifluoroethyl) ether: Another fluorinated ether with distinct properties.
Uniqueness: 1-[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride is unique due to the combination of the trifluoroethyl group and the triazole ring, which imparts specific chemical reactivity and biological activity not found in the similar compounds listed above.
Properties
CAS No. |
2749496-26-0 |
---|---|
Molecular Formula |
C5H8ClF3N4 |
Molecular Weight |
216.6 |
Purity |
95 |
Origin of Product |
United States |
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